N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 2034289-85-3
Cat. No.: VC7759091
Molecular Formula: C22H16F3N3O
Molecular Weight: 395.385
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034289-85-3 |
|---|---|
| Molecular Formula | C22H16F3N3O |
| Molecular Weight | 395.385 |
| IUPAC Name | N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H16F3N3O/c23-22(24,25)16-7-5-6-15(12-16)13-21(29)27-18-9-2-1-8-17(18)19-14-28-11-4-3-10-20(28)26-19/h1-12,14H,13H2,(H,27,29) |
| Standard InChI Key | GLCZZEHGQPTBHJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CC4=CC(=CC=C4)C(F)(F)F |
Introduction
The compound N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule featuring an imidazo[1,2-a]pyridine scaffold and a trifluoromethyl-substituted phenylacetamide moiety. Compounds with such structural frameworks are of interest due to their potential biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the synthesis, structural characteristics, and potential applications of this compound based on available research.
Structural Characteristics
The molecular structure of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide includes:
-
Imidazo[1,2-a]pyridine Core: Known for its rigidity and aromaticity, this heterocyclic system is widely studied for its biological relevance.
-
Trifluoromethyl Substituent: The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, often improving pharmacokinetic properties.
-
Phenylacetamide Moiety: This group is commonly found in drug molecules due to its ability to form hydrogen bonds with biological targets.
Synthesis
While specific synthesis data for this exact compound is unavailable in the provided results, similar compounds involving imidazo[1,2-a]pyridine derivatives are synthesized through multi-step reactions involving:
-
Formation of Imidazo[1,2-a]pyridine Core:
-
Cyclization reactions involving pyridine derivatives and aldehydes or ketones.
-
Use of catalytic systems to enhance yield and selectivity.
-
-
Introduction of Acetamide Group:
-
Reaction with acetic anhydride or chloroacetamides under basic conditions.
-
-
Functionalization with Trifluoromethyl Phenyl Group:
-
Coupling reactions using trifluoromethyl-substituted benzaldehydes or aryl halides.
-
A typical reaction scheme might involve condensation, cyclization, and functional group modifications to achieve the final product.
Biological Relevance
Compounds containing imidazo[1,2-a]pyridine scaffolds have shown diverse biological activities:
-
Anticancer Activity: Some derivatives inhibit VEGFR or other kinases involved in tumor growth .
-
Antimicrobial Properties: Effective against bacterial strains due to their ability to disrupt cell membranes or inhibit essential enzymes .
-
Anti-inflammatory Effects: Docking studies suggest potential inhibition of enzymes like 5-lipoxygenase .
The trifluoromethyl group often enhances these activities by improving membrane permeability and binding affinity to target proteins.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure of such compounds:
-
NMR Spectroscopy:
-
Proton () and Carbon () NMR provide insights into the electronic environment of hydrogen and carbon atoms.
-
Chemical shifts indicate the presence of aromatic rings, amide groups, and trifluoromethyl substituents.
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation patterns.
-
Useful for detecting trifluoromethyl-containing fragments.
-
-
Infrared (IR) Spectroscopy:
-
Identifies functional groups such as C=O (amide), C-F (trifluoromethyl), and aromatic C-H bonds.
-
Potential Applications
This compound's structural features suggest applications in various fields:
-
Pharmaceuticals: Potential as a lead compound for anticancer or anti-inflammatory drugs.
-
Material Science: The trifluoromethyl group could enhance thermal stability and hydrophobicity in polymer applications.
-
Chemical Biology: As a probe for studying protein-ligand interactions due to its ability to form stable complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume